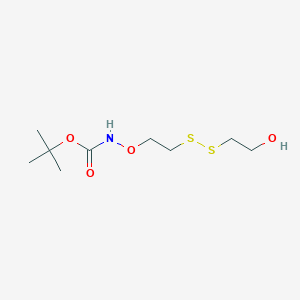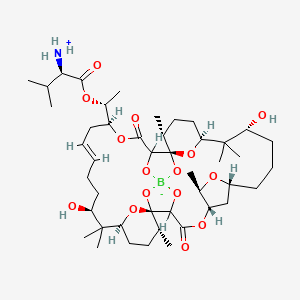
Bromo-PEG3-azide
Vue d'ensemble
Description
Bromo-PEG3-azide is a PEG-based linker that contains a bromide group and an azide group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Bromo-PEG3-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Bromo-PEG3-azide is C8H16BrN3O3 . Its molecular weight is 282.14 .Chemical Reactions Analysis
The azide group in Bromo-PEG3-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Bromo-PEG3-azide is a liquid at 20°C . It should be stored under inert gas at -20°C . It is sensitive to light, moisture, and heat . It is soluble in DMSO, DCM, DMF .Applications De Recherche Scientifique
Bioconjugation
Bromo-PEG3-azide can be used for bioconjugation . The azide group can react with an alkyne to yield a stable triazole linkage . This reaction is part of Click Chemistry, which is known for its mild reaction conditions, fast speed, and biocompatibility .
Drug Delivery
The hydrophilic PEG spacer in Bromo-PEG3-azide can increase solubility in aqueous media . This property makes it useful in drug delivery systems, where solubility can often be a challenge.
Synthesis of Small Molecules
Bromo-PEG3-azide can be used as a building block for the synthesis of small molecules . The bromide group is a very good leaving group for nucleophilic substitution reactions , which are fundamental in organic synthesis.
Preparation of Antibody-Drug Conjugates (ADCs)
Bromo-PEG3-azide can be synthetically incorporated into antibody-drug conjugates . ADCs are a class of therapeutic agents that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
Development of Proteolysis-Targeting Chimeras (PROTACs)
Bromo-PEG3-azide can be used in the development of proteolysis-targeting chimeras (PROTACs) . PROTACs are a new class of drugs that work by inducing the degradation of specific proteins.
Chemical Biology and Medicinal Chemistry
Bromo-PEG3-azide can be used to create tool compounds for chemical biology and medicinal chemistry that require ligation . The bromide and azide groups provide versatility in reactions, allowing for the creation of a wide range of compounds.
Labeling and Chemical Modification
Bromo-PEG3-azide is a class of PEG attached click chemistry reagents that are widely used in labeling and chemical modification . The azide group enables click chemistry with an alkyne to yield a stable triazole linkage .
Crosslinking
Bromo-PEG3-azide is a heterobifunctional, PEGylated crosslinker . It features a bromo group at one end and an azide group at the other . This makes it useful in crosslinking applications, where it can connect two different molecules together.
Mécanisme D'action
Target of Action
Bromo-PEG3-azide is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . Its primary targets are molecules containing Alkyne, DBCO, or BCN groups . These targets play a crucial role in the formation of stable triazole linkages via click chemistry .
Mode of Action
Bromo-PEG3-azide interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions result in the formation of a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by Bromo-PEG3-azide are primarily related to the ubiquitin-proteasome system . By forming a stable triazole linkage with target proteins, PROTACs can selectively degrade these proteins .
Pharmacokinetics
It is known that the hydrophilic peg spacer in bromo-peg3-azide increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Bromo-PEG3-azide’s action is the formation of a stable triazole linkage with target proteins . This linkage allows for the selective degradation of these proteins via the ubiquitin-proteasome system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bromo-PEG3-azide. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s stability and solubility can be affected by the pH and temperature of the environment .
Safety and Hazards
Bromo-PEG3-azide should be handled only by, or directly under the supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .
Orientations Futures
Bromo-PEG3-azide is a PEG linker containing a bromide group and an azide group. The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This makes it a promising reagent for future research and development .
Propriétés
IUPAC Name |
1-azido-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJKYJPWZDLXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG3-azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)
![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)


![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)